Lipophilicity (XLogP3-AA) Comparison: Optimized CNS Permeability vs. Unsubstituted Phenyl Analog
The introduction of a meta-methyl group on the phenyl ring increases the computed lipophilicity of [1-(3-Methylphenyl)cyclohexyl]methanamine (XLogP3-AA = 3.5) compared to the unsubstituted phenyl analog (1-phenylcyclohexyl)methanamine (XLogP3-AA = 2.9). This difference of 0.6 log units positions the compound within the optimal range for CNS drug-likeness (typically XLogP 1-4) while providing enhanced membrane permeability relative to the less lipophilic parent scaffold [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | (1-Phenylcyclohexyl)methanamine (CAS 17380-54-0): XLogP3-AA = 2.9 |
| Quantified Difference | Δ XLogP3-AA = +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and CNS penetration; the 0.6 log unit increase may significantly enhance brain exposure in in vivo models.
- [1] PubChem. (2025). PubChem Compound Summary for CID 39871066, [1-(3-Methylphenyl)cyclohexyl]methanamine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). PubChem Compound Summary for CID 2776583, (1-Phenylcyclohexyl)methanamine. National Center for Biotechnology Information. View Source
